1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-(2-phenylethyl)phenyl)-
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Overview
Description
1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-(2-phenylethyl)phenyl)- is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is notable for its unique structure, which includes a phenylethyl group attached to the triazine ring. It has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-(2-phenylethyl)phenyl)- typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride with amines under controlled conditions.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction, where the triazine ring is treated with phenylethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Final Modifications: Additional functional groups, such as the dimethyl groups, can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-(2-phenylethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one or more substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted triazine derivatives with new functional groups replacing existing ones.
Scientific Research Applications
1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-(2-phenylethyl)phenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-(2-phenylethyl)phenyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4-diamine: A simpler triazine derivative without the phenylethyl and dimethyl groups.
1,3,5-Triazine-2,4,6-triamine:
1,3,5-Triazine-2,4-diamine, 6-methyl-1-(4-phenyl)phenyl: A similar compound with a phenyl group instead of a phenylethyl group.
Uniqueness
1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-(2-phenylethyl)phenyl)- is unique due to its specific structural features, including the phenylethyl group and the dimethyl groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
1,3,5-Triazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound 1,3,5-triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-(2-phenylethyl)phenyl)- is particularly noteworthy for its potential as an antibacterial and anticancer agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Antibacterial Activity
Research has indicated that derivatives of 1,3,5-triazine can inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for bacterial growth and survival. A study demonstrated that several analogues of 1,3,5-triazine-2,4-diamine exhibited significant binding affinity to Escherichia coli DHFR. The most potent analogue showed an IC50 value of approximately 0.12 µM , indicating strong inhibitory activity against this enzyme .
Table 1: Inhibition Constants of Selected Triazine Derivatives
Compound | IC50 (µM) | Ki (µM) |
---|---|---|
NSC120927 | 0.12 | 0.05 |
NSC132279 | 0.15 | 0.07 |
NSC133071 | 0.18 | 0.09 |
Anticancer Activity
The anticancer properties of triazine derivatives have been explored extensively. For instance, a derivative containing a triazine scaffold was shown to induce apoptosis in colon cancer cell lines (DLD-1 and HT-29). The compound triggered dose-dependent cytotoxicity and was linked to the attenuation of intracellular signaling pathways associated with cell proliferation .
Table 2: Cytotoxicity of Triazine Derivatives on Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound 7b | DLD-1 | 5.0 |
Compound 7b | HT-29 | 4.5 |
Compound X | MCF-7 | 6.0 |
Structure-Activity Relationships (SAR)
The biological activity of triazine derivatives is heavily influenced by their substituents. Substituents such as alkyl groups or aromatic rings can enhance binding affinity and selectivity towards biological targets. A study highlighted that compounds with bulky substituents at the R2 position exhibited improved inhibitory effects on DHFR compared to those with smaller groups .
Study on Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various triazine derivatives against Staphylococcus aureus and E. coli, it was found that certain derivatives showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone .
Table 3: MIC Values for Selected Triazine Derivatives
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Compound A | 40 | S. aureus |
Compound B | 50 | E. coli |
Anti-inflammatory Potential
Additionally, some triazine derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . This suggests potential therapeutic applications in inflammatory diseases.
Properties
CAS No. |
24892-89-5 |
---|---|
Molecular Formula |
C19H23N5 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
6,6-dimethyl-1-[4-(2-phenylethyl)phenyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C19H23N5/c1-19(2)23-17(20)22-18(21)24(19)16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h3-7,10-13H,8-9H2,1-2H3,(H4,20,21,22,23) |
InChI Key |
CHDGHUKZJREWGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC=C(C=C2)CCC3=CC=CC=C3)N)N)C |
Origin of Product |
United States |
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